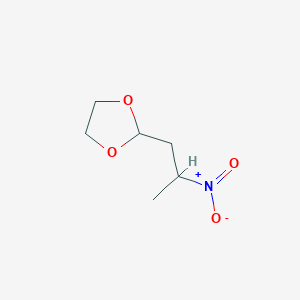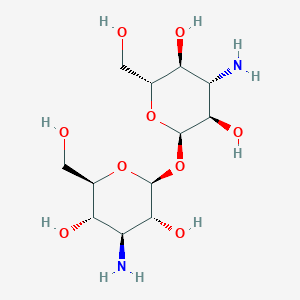
3,3'-Neotrehalosadiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Neotrehalosadiamine is a chemical compound that belongs to the family of aminosugars. It is a derivative of trehalose, which is a disaccharide sugar found in many organisms, including bacteria, fungi, and plants. 3,3'-Neotrehalosadiamine has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture. In
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 3,3'-Neotrehalosadiamine
Enzymatic Processes and Crystallography
3,3'-Neotrehalosadiamine is involved in the enzymatic process required for its synthesis. NtdA, a sugar aminotransferase essential for 3,3'-Neotrehalosadiamine synthesis, was purified and crystallized for X-ray diffraction analysis, indicating significant interest in understanding its structural and functional properties at the molecular level (van Straaten et al., 2009).
Microbial Autoinducer and Antibiotic Properties
3,3'-Neotrehalosadiamine (NTD) functions as an autoinducer in Bacillus subtilis, activating its own biosynthetic operon, ntdABC. This compound, produced by several Bacillus species, also exhibits antibiotic properties. Its production is regulated by specific genetic and metabolic pathways, highlighting its biological significance and potential biotechnological applications (Inaoka & Ochi, 2006).
Alternate Biosynthesis Pathways
The ntd operon in Bacillus subtilis is crucial for 3,3'-Neotrehalosadiamine biosynthesis, and the enzymes encoded within this operon catalyze the biosynthesis of kanosamine from glucose-6-phosphate. This pathway represents an alternate route to previously reported pathways, marking a significant discovery in carbohydrate biochemistry and microbial metabolism (Vetter et al., 2013).
Chemical Synthesis and Antibacterial Activity
The stereoselective synthesis of naturally occurring 3,3'-neotrehalosadiamine (NTD) and its analogs has been achieved. While NTD shows detectable anti-staphylococcal activity, understanding its chemical structure and synthesis pathways is vital for exploring its full potential as an antibacterial agent (Anjum et al., 2013).
Gene Regulation and Secondary Metabolism
3,3'-Neotrehalosadiamine plays a role in gene regulation by affecting the expression of certain genes in Bacillus subtilis. The disruption of the GlcP gene, which regulates a secondary metabolism pathway for neotrehalosadiamine synthesis, leads to changes in the expression of various genes. This discovery provides a new perspective on the role of secondary metabolites in gene regulation and bacterial metabolism (Inaoka et al., 2009).
Activation of Dormant Secondary Metabolism
3,3'-Neotrehalosadiamine synthesis can be activated by RNA polymerase mutations in Bacillus subtilis. This activation mechanism offers insights into the transcriptional regulation of the neotrehalosadiamine biosynthetic operon and highlights the potential of dormant secondary metabolites in drug discovery and microbial metabolism research (Inaoka & Ochi, 2011).
Eigenschaften
CAS-Nummer |
104196-14-7 |
|---|---|
Molekularformel |
C12H24N2O9 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
ZPEFXARQZVAHGO-DCSYEGIMSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Andere CAS-Nummern |
104196-14-7 |
Synonyme |
3,3'-diamino-3,3'-dideoxy-alpha,beta-trehalose 3,3'-neotrehalosadiamine BMY 28251 BMY-28251 BU 2797 BU-2797 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



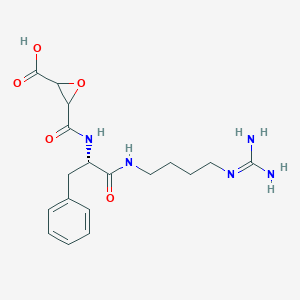
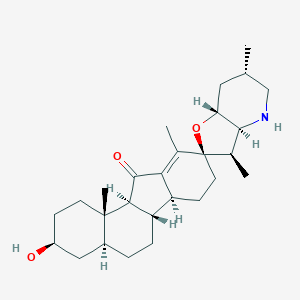
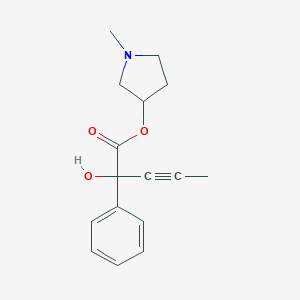
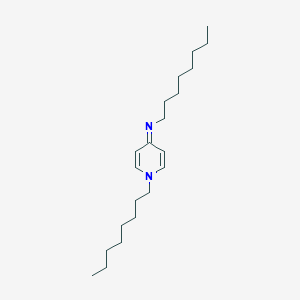
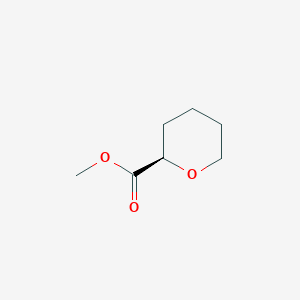

![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)



![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
